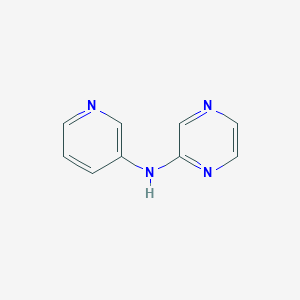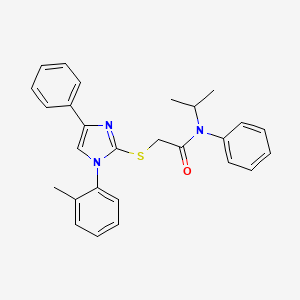
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an imidazole ring, phenyl groups, and a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through a cyclization reaction.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the imidazole derivative with a thioacetamide reagent under suitable conditions.
Substitution Reactions: The phenyl and isopropyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The phenyl and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving imidazole derivatives.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-isopropyl-N-phenyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the o-tolyl group.
N-isopropyl-N-phenyl-2-((4-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Has a p-tolyl group instead of an o-tolyl group.
Uniqueness
The presence of the o-tolyl group in N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
2-[1-(2-methylphenyl)-4-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-20(2)30(23-15-8-5-9-16-23)26(31)19-32-27-28-24(22-13-6-4-7-14-22)18-29(27)25-17-11-10-12-21(25)3/h4-18,20H,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOPMIALWQFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
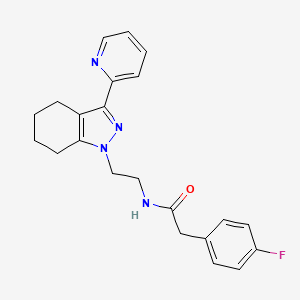
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole](/img/structure/B2386783.png)
![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)
![(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386787.png)
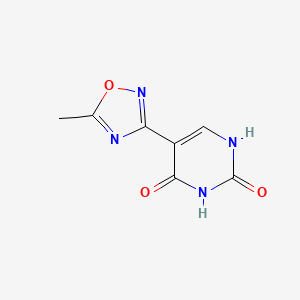
![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2386790.png)
![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)
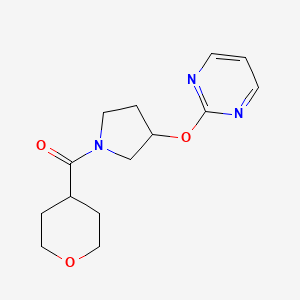
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)
